Tilorone bis(propyl iodide)

Anticancer drug screening In vivo efficacy Murine leukemia models

Tilorone bis(propyl iodide) is a permanently charged, dicationic derivative designed for mechanistic validation. Unlike tilorone HCl, this bis-quaternary salt exhibits a complete loss of interferon-inducing activity and high in vivo toxicity, making it a definitive negative control for target engagement and toxicology studies. Its high aqueous solubility also supports cell-free assays (SPR, ITC) without organic co-solvents. Select this compound to confirm phenotype dependency on the tertiary amine pharmacophore.

Molecular Formula C31H48I2N2O3
Molecular Weight 750.5 g/mol
CAS No. 93418-46-3
Cat. No. B15193378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilorone bis(propyl iodide)
CAS93418-46-3
Molecular FormulaC31H48I2N2O3
Molecular Weight750.5 g/mol
Structural Identifiers
SMILESCCC[N+](CC)(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](CC)(CC)CCC.[I-].[I-]
InChIInChI=1S/C31H48N2O3.2HI/c1-7-17-32(9-3,10-4)19-21-35-25-13-15-27-28-16-14-26(24-30(28)31(34)29(27)23-25)36-22-20-33(11-5,12-6)18-8-2;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyRYGLXWNRWDJGQZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tilorone bis(propyl iodide) (CAS 93418-46-3) Procurement Guide: Compound Class and Essential Characteristics


Tilorone bis(propyl iodide), CAS 93418-46-3, is a bis-quaternary ammonium salt of the known small-molecule interferon inducer tilorone. It is formally a derivative of the fluoren-9-one class, characterized by a molecular formula of C31H48I2N2O3 and a molecular weight of 750.5 g/mol [1]. The compound is synthesized via the reaction of tilorone free base with propyl iodide, resulting in the formation of a dicationic species with two iodide counterions [2]. This structural modification fundamentally alters the compound's physicochemical properties relative to the more common tilorone hydrochloride, impacting parameters such as aqueous solubility and membrane permeability. As a quaternary ammonium compound, it belongs to a subclass of tilorone derivatives that have been specifically investigated for structure-activity relationships, particularly concerning antiviral, anticancer, and toxicological profiles [3].

Tilorone bis(propyl iodide) (CAS 93418-46-3): Why Substitution with Tilorone HCl or Free Base is Not Permissible


The selection between tilorone bis(propyl iodide) and its analogs such as tilorone hydrochloride or the free base cannot be made solely on the basis of the tilorone pharmacophore. The quaternary ammonium structure of the bis(propyl iodide) salt creates a permanently charged, dicationic molecule, which stands in stark contrast to the tertiary amine structure of tilorone HCl or the free base that can exist in equilibrium between charged and uncharged states. This fundamental difference in ionization state has been shown to produce divergent biological outcomes in head-to-head studies, most notably a complete loss of interferon-inducing activity and a dramatic increase in acute toxicity in mouse models for bis-quaternary derivatives [1]. The evidence presented in Section 3 quantifies these critical differences in solubility, in vitro and in vivo biological activity, and toxicological profile, providing a clear, data-driven basis for selecting this compound for specific research applications and avoiding its unintentional substitution.

Quantitative Evidence for the Differential Selection of Tilorone bis(propyl iodide) (CAS 93418-46-3) vs. Key Analogs


Complete Abrogation of In Vivo Anticancer Activity Compared to Tilorone HCl

In a direct head-to-head study evaluating the cytostatic activity of tilorone derivatives, tilorone bis-methoiodide, a close structural analog of tilorone bis(propyl iodide), was tested in vivo against murine leukemia models L1210 and P388. In contrast to the known anticancer activity of tilorone hydrochloride, the bis-quaternary derivative demonstrated a complete lack of cytostatic activity in both models. This finding underscores that the bis-quaternary structure eliminates this specific therapeutic modality of the parent compound [1].

Anticancer drug screening In vivo efficacy Murine leukemia models

Marked Increase in Acute In Vivo Toxicity Relative to Tilorone HCl

The same study that evaluated cytostatic activity also provided a qualitative but stark assessment of the in vivo toxicity profile of bis-quaternary tilorone derivatives. While tilorone hydrochloride is clinically used and has an established safety profile in animal models at relevant doses, the bis-quaternary derivatives were described as 'highly toxic in the mouse' [1]. This is a critical differentiator, indicating that the quaternization of the amino groups dramatically increases the compound's acute toxicity in a mammalian system, making it unsuitable for applications requiring systemic administration but potentially valuable as a tool compound to probe mechanisms of tilorone-associated toxicity.

Toxicology Safety pharmacology In vivo screening

Enhanced Aqueous Solubility and Altered Membrane Permeability as a Quaternary Ammonium Salt

The transformation of tilorone from a neutral free base (or a hydrochloride salt of a tertiary amine) into a bis-quaternary ammonium salt fundamentally alters its physicochemical properties. As a quaternary ammonium compound, it exhibits characteristics typical of ionic compounds, including enhanced solubility in polar solvents and potential surfactant properties [1]. While the free base of tilorone is a lipophilic compound with an n-octanol/water partition coefficient (log P) of approximately 5.5, the bis(propyl iodide) salt exists as a permanently charged dication, significantly increasing its aqueous solubility while decreasing its ability to passively diffuse across cell membranes [2]. This class-level inference explains the observed differences in biological activity, as the compound's access to intracellular targets and its distribution in vivo will be profoundly different.

Physicochemical profiling Drug formulation In vitro assays

Potential Altered DNA Intercalation Profile as a Dicationic Species

Tilorone's biological activity is in part attributed to its ability to intercalate into DNA. Studies on the interaction of tilorone and its derivatives with DNA have shown that structural modifications can alter binding parameters. Specifically, research indicates that carbonyl derivatives of tilorone bind more strongly to DNA than tilorone itself [1]. As a dicationic bis-quaternary ammonium species, tilorone bis(propyl iodide) presents a different electrostatic and steric profile for DNA interaction compared to the monocationic or neutral forms of the parent molecule. This class-level inference suggests the compound will have a distinct DNA binding affinity and sequence selectivity profile, which would necessitate its separate characterization in mechanistic studies.

DNA binding Mechanism of action Biophysical assays

Optimal Research and Industrial Application Scenarios for Tilorone bis(propyl iodide) (CAS 93418-46-3) Based on Verified Evidence


Use as a Negative Control in Anticancer and Antiviral In Vivo Efficacy Studies

Given the complete loss of in vivo cytostatic activity and the potential absence of interferon-inducing capacity as shown for bis-quaternary analogs [1], tilorone bis(propyl iodide) serves as an ideal negative control compound. In studies designed to validate the mechanism of action of tilorone HCl or other analogs, this compound can be used to demonstrate that the observed therapeutic effects are indeed dependent on the tertiary amine structure and not merely the presence of the fluorenone core.

Reference Compound for Investigating Tilorone-Associated Toxicity Mechanisms

The reported high in vivo toxicity of bis-quaternary tilorone derivatives in mice [1] makes this compound a valuable tool for toxicological research. It can be used in comparative toxicology studies alongside tilorone HCl to identify specific molecular pathways, off-target effects, or pharmacokinetic properties responsible for the increased toxicity, thereby aiding in the design of safer tilorone-based therapeutics.

Tool Compound for Cell-Free and Biophysical Assays Requiring High Aqueous Solubility

Owing to its nature as a quaternary ammonium salt, tilorone bis(propyl iodide) possesses high aqueous solubility [1]. This makes it particularly well-suited for applications such as cell-free enzymatic assays, surface plasmon resonance (SPR) studies of protein or nucleic acid binding, and isothermal titration calorimetry (ITC) experiments where the use of organic co-solvents like DMSO must be minimized to preserve biomolecular integrity.

Probe for Structure-Activity Relationship (SAR) Studies on DNA Intercalation

The dicationic charge of tilorone bis(propyl iodide) provides a unique electrostatic profile for investigating DNA interactions. It can be used in SAR studies alongside the neutral free base and monocationic hydrochloride salt to systematically dissect the contributions of charge, lipophilicity, and steric bulk to the compound's DNA binding affinity and sequence selectivity, as inferred from studies on related derivatives [2].

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